molecular formula C4H5BrN2 B095816 4-bromo-1-methyl-1H-pyrazole CAS No. 15803-02-8

4-bromo-1-methyl-1H-pyrazole

Cat. No. B095816
CAS RN: 15803-02-8
M. Wt: 161 g/mol
InChI Key: IXJSDKIJPVSPKF-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-1H-pyrazole” is a halogenated heterocycle . Its empirical formula is C4H5BrN2 and it has a molecular weight of 161.00 .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-methyl-1H-pyrazole” can be represented by the SMILES string Cn1cc(Br)cn1 . The InChI string is 1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 .


Chemical Reactions Analysis

The blocked TDI deblocks at 238 °C, regenerating TDI and the blocking agent "4-bromopyrazole" . At this temperature, the regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .


Physical And Chemical Properties Analysis

“4-bromo-1-methyl-1H-pyrazole” is a liquid with a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C . The flash point is 93.3 °C .

Scientific Research Applications

Synthesis of 1,4’-Bipyrazoles

“4-bromo-1-methyl-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.

Synthesis of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

“4-bromo-1-methyl-1H-pyrazole” can also be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could be a useful intermediate in the synthesis of various other chemical compounds.

Biological Applications

Pyrazole derivatives, such as “4-bromo-1-methyl-1H-pyrazole”, have been found to exhibit diverse biological activities . They can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Photophysical Properties

Pyrazoles, including “4-bromo-1-methyl-1H-pyrazole”, have been studied for their photophysical properties . These properties make them potentially useful in the development of optoelectronic devices and fluorescent materials.

Industrial Applications

Due to their synthetical versatility, pyrazole derivatives can be used to obtain industrially crucial chemicals . This makes “4-bromo-1-methyl-1H-pyrazole” a valuable compound in industrial chemistry.

Safety and Hazards

“4-bromo-1-methyl-1H-pyrazole” is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSDKIJPVSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166351
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazole

CAS RN

15803-02-8
Record name 4-Bromo-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15803-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 4-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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